Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate
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Overview
Description
Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an oxadiazole ring, and a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Final Coupling and Esterification: The final step involves coupling the oxadiazole and pyrimidine intermediates, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate can be compared with other similar compounds, such as:
Ethyl 2-((5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-((5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c1-2-24-13(23)8-19-14-11(7-18-9-20-14)16-21-15(22-25-16)10-5-3-4-6-12(10)17/h3-7,9H,2,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZXGSJHXCOQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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